Cas no 877661-68-2 ((S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate)
(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate
- [(S)-1-(tetrahydro-pyran-4-yl)-pyrrolidin-3-yl]-carbamic'acid'tert-butyl'ester
- SCHEMBL1700026
- tert-butyl N-[(3S)-1-(oxan-4-yl)pyrrolidin-3-yl]carbamate
- (S)-tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate
- 877661-68-2
- ZCXDCILJOPQCNH-NSHDSACASA-N
- AKOS027385898
- CS-0069630
- tert-butyl [(S)-1-(tetrahydro-pyran-4-yl)-pyrrolidin-3-yl]-carbamate
- (S)-tert-butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylc arbamate
- (S)-tert-Butyl(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate
- KS-5759
-
- MDL: MFCD17014225
- Inchi: 1S/C14H26N2O3/c1-14(2,3)19-13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m0/s1
- InChI Key: ZCXDCILJOPQCNH-NSHDSACASA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@H]1CCN(C2CCOCC2)C1
Computed Properties
- Exact Mass: 270.19434270g/mol
- Monoisotopic Mass: 270.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 50.8Ų
(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 063950-1g |
S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate |
877661-68-2 | 95% | 1g |
£330.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140270-100mg |
(S)-tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate |
877661-68-2 | 98% | 100mg |
¥1225.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140270-250mg |
(S)-tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate |
877661-68-2 | 98% | 250mg |
¥1770.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140270-1g |
(S)-tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate |
877661-68-2 | 98% | 1g |
¥3267.00 | 2024-04-27 | |
| Chemenu | CM527147-1g |
(S)-tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate |
877661-68-2 | 97% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y51733-100mg |
(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate |
877661-68-2 | 95% | 100mg |
¥1100.00 | 2023-03-20 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y51733-250mg |
(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate |
877661-68-2 | 95% | 250mg |
¥1830.00 | 2023-03-20 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y51733-1g |
(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate |
877661-68-2 | 95% | 1g |
¥3600.00 | 2023-03-20 | |
| AN HUI ZE SHENG Technology Co., Ltd. | A028246-1g |
(S)-tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate |
877661-68-2 | 97% | 1g |
¥2723.00 | 2023-09-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD496946-1g |
(S)-tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate |
877661-68-2 | 97% | 1g |
¥2723.0 | 2024-04-17 |
(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate
Comprehensive Overview of (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate (CAS No. 877661-68-2)
The compound (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate, identified by its CAS No. 877661-68-2, is a chiral intermediate of significant interest in pharmaceutical and organic synthesis. Its unique structural features, including the tetrahydro-2H-pyran-4-yl and pyrrolidin-3-ylcarbamate moieties, make it a versatile building block for drug discovery and development. Researchers and manufacturers often seek this compound for its potential applications in asymmetric synthesis and as a precursor for bioactive molecules.
In recent years, the demand for chiral intermediates like (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate has surged due to the growing emphasis on enantioselective drug design. The pharmaceutical industry prioritizes compounds with high stereochemical purity to minimize side effects and enhance therapeutic efficacy. This aligns with trends such as personalized medicine and green chemistry, where efficient synthesis routes and sustainable practices are paramount. Searches for "chiral building blocks" and "enantioselective synthesis intermediates" reflect this focus, highlighting the relevance of CAS No. 877661-68-2 in modern research.
The synthesis of (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate typically involves multi-step organic reactions, including protection-deprotection strategies and catalytic asymmetric transformations. Its tert-butyl carbamate group offers stability during synthetic manipulations, while the tetrahydro-2H-pyran-4-yl ring contributes to conformational rigidity, a desirable trait in drug candidates. These characteristics are frequently discussed in forums and publications exploring "advanced synthetic methodologies" and "scaffold diversification."
Analytical characterization of CAS No. 877661-68-2 relies on techniques such as NMR spectroscopy, HPLC, and mass spectrometry to confirm purity and enantiomeric excess. Quality control is critical, as impurities or racemization can compromise downstream applications. This underscores the importance of reliable suppliers and standardized protocols, topics often queried alongside "chiral compound analysis" and "pharmaceutical intermediate specifications."
Beyond pharmaceuticals, (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate has potential in agrochemicals and materials science. Its structural motifs are found in ligands for catalysis and functional polymers, aligning with interests in "smart materials" and "sustainable catalysis." Researchers also investigate its role in fragment-based drug discovery, a hotspot in "hit-to-lead optimization" discussions.
In summary, (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate (877661-68-2) exemplifies the intersection of synthetic chemistry and applied sciences. Its value lies in its chirality, modularity, and adaptability to diverse research needs—factors driving its prominence in both academic and industrial settings. As innovation continues, this compound will likely remain a staple in the toolkit of chemists tackling challenges in drug development and beyond.
877661-68-2 ((S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)